3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds. The complete IUPAC name for this compound is this compound, which systematically describes the positioning of each substituent on the pyridine ring core. The Chemical Abstracts Service has assigned the registry number 1257535-58-2 to this compound, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C8H9ClN2O2 indicates the presence of eight carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 200.62 grams per mole. The Simplified Molecular Input Line Entry System representation is CNC(=O)C1=C(C=CC(=N1)OC)Cl, which encodes the complete connectivity pattern of the molecule. The International Chemical Identifier key YEZUNGLSHZWQMK-UHFFFAOYSA-N provides a standardized hash representation that enables precise identification across chemical databases and computational platforms.
Alternative nomenclature includes 3-Chloro-6-methoxy-N-methylpicolinamide and 3-Chloro-6-methoxy-2-(methylcarbamoyl)pyridine, which emphasize different structural perspectives of the same molecule. The compound is also systematically classified as 2-Pyridinecarboxamide, 3-chloro-6-methoxy-N-methyl-, following Chemical Abstracts indexing conventions. The MDL number MFCD17676112 serves as an additional identifier in chemical inventory systems.
Molecular Geometry and Bonding Analysis
The molecular geometry of this compound exhibits characteristic features of substituted pyridine systems with significant implications for its chemical behavior. Computational analysis using RDKit software with Universal Force Field optimization reveals specific bond length patterns within the optimized three-dimensional structure. The pyridine ring adopts a planar conformation typical of aromatic heterocycles, with the nitrogen atom contributing one electron pair to the aromatic sextet while maintaining sp2 hybridization.
The carboxamide functional group at the 2-position demonstrates partial double bond character between the carbon and nitrogen atoms due to resonance delocalization. This structural feature results in restricted rotation around the carbon-nitrogen bond and influences the overall molecular conformation. The chlorine substituent at the 3-position exerts an electron-withdrawing inductive effect that affects the electron density distribution throughout the aromatic system. The methoxy group at the 6-position contributes electron density through resonance donation, creating a push-pull electronic effect across the pyridine ring.
Bond length analysis from the optimized three-dimensional structure shows carbon-carbon aromatic bonds ranging from 1.380 to 1.410 Angstroms, consistent with typical aromatic systems. The carbon-chlorine bond exhibits a length of approximately 1.740 Angstroms, reflecting the larger atomic radius of chlorine compared to hydrogen. The carbon-oxygen bond in the methoxy group measures approximately 1.360 Angstroms, indicative of partial double bond character due to resonance contribution. The amide carbon-nitrogen bond demonstrates restricted rotation with a bond length of approximately 1.330 Angstroms, shorter than typical single carbon-nitrogen bonds due to resonance stabilization.
Crystallographic Characterization via X-ray Diffraction
While specific single-crystal X-ray diffraction data for this compound was not directly available in the search results, related pyridine carboxamide structures provide valuable insights into expected crystallographic behavior. Studies of similar pyridine-2-carboxamide derivatives demonstrate typical packing patterns involving hydrogen bonding networks that stabilize the crystal lattice. The presence of the carboxamide group creates opportunities for intermolecular hydrogen bonding through the amide nitrogen and carbonyl oxygen atoms.
The chlorine substituent introduces additional intermolecular interactions through halogen bonding, which can influence crystal packing arrangements and thermal stability. Co-crystallization studies with pyridine-2-carboxamide derivatives show that these compounds readily form hydrogen-bonded networks with various co-formers, suggesting similar behavior for the title compound. The molecular conformation in the solid state typically shows the carboxamide group twisted relative to the pyridine ring plane to minimize steric interactions while maximizing intermolecular hydrogen bonding.
Physical properties relevant to crystallographic behavior include a reported boiling point range of 130-132 degrees Celsius and solid physical form at ambient temperature. The compound demonstrates stability under ambient storage conditions, suggesting well-ordered crystal packing that resists thermal decomposition. The presence of multiple functional groups capable of hydrogen bonding likely contributes to relatively high melting points and good crystallinity typical of substituted pyridine carboxamides.
Comparative Analysis with Related Pyridine Carboxamide Derivatives
Structural comparison with related pyridine carboxamide derivatives reveals important insights into the influence of substituent patterns on molecular properties. The closely related compound 3-Chloro-5-methoxy-4-methylpyridine-2-carboxamide shares the same molecular formula C8H9ClN2O2 but differs in the positioning of the methoxy and methyl substituents. This positional isomer demonstrates how substituent location significantly affects electronic properties and potential biological activity while maintaining identical molecular weight of 200.62 grams per mole.
Comparison with 6-Chloro-2-methylpyridine-3-carboxylic acid (molecular formula C7H6ClNO2) illustrates the structural differences between carboxylic acid and carboxamide functionalities. The carboxylic acid analog lacks the N-methyl substitution and methoxy group, resulting in different hydrogen bonding patterns and solubility characteristics. The systematic name 6-Chloro-2-methylnicotinic acid reflects the alternative numbering system for pyridine carboxylic acid derivatives.
Table 1 presents comparative structural data for related pyridine carboxamide derivatives:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C8H9ClN2O2 | 200.62 | 1257535-58-2 | 3-Cl, 6-OCH3, N-CH3 |
| 3-Chloro-5-methoxy-4-methylpyridine-2-carboxamide | C8H9ClN2O2 | 200.62 | - | 3-Cl, 5-OCH3, 4-CH3 |
| 6-Chloro-2-methylpyridine-3-carboxylic acid | C7H6ClNO2 | 171.58 | 137129-98-7 | 6-Cl, 2-CH3, COOH |
| 6-amino-5-(3-chlorophenyl)-N-methylpyridine-2-carboxamide | C13H12ClN3O | 261.70 | - | 6-NH2, 5-aryl, N-CH3 |
The expanded derivative 6-amino-5-(3-chlorophenyl)-N-methylpyridine-2-carboxamide represents a more complex structure incorporating both amino and phenyl substituents while maintaining the N-methylcarboxamide functionality. This compound demonstrates significantly higher molecular weight (261.70 grams per mole) and introduces additional aromatic character through the chlorophenyl substituent. The presence of the amino group at the 6-position creates opportunities for additional hydrogen bonding interactions compared to the methoxy-substituted title compound.
Properties
IUPAC Name |
3-chloro-6-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-8(12)7-5(9)3-4-6(11-7)13-2/h3-4H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZUNGLSHZWQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 2,6-Dichloropyridine-3-carboxylate Derivatives
A robust route involves nucleophilic substitution on methyl 2,6-dichloropyridine-3-carboxylate to introduce methoxy and methylamino groups selectively.
Step 1: Selective Methoxylation
Treatment of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), or dimethylformamide (DMF) leads to selective displacement of the chlorine at the 6-position by methoxide ion, yielding methyl 6-methoxypyridine-3-carboxylate intermediates. The choice of solvent greatly influences regioselectivity, with DMF favoring substitution at the 6-position (up to 97% selectivity).
Step 2: Introduction of N-Methylamino Group
Subsequent nucleophilic substitution with methylamine converts the 6-position substituent to a methylamino group. This step can be preceded by oxidation of a thioether intermediate to a sulfoxide to facilitate substitution.
Step 3: Bromination and Hydrolysis
Bromination with N-bromosuccinimide (NBS) followed by alkaline hydrolysis produces the desired carboxylic acid derivative, which can be further modified to the carboxamide.
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This multi-step sequence from methyl 2,6-dichloropyridine-3-carboxylate to the target compound can achieve an overall yield of approximately 67%.
Chlorination via Deaminative Methods
An alternative approach involves deaminative chlorination of aminoheterocycles:
Aminopyridines are converted to pyridinium salts and then chlorinated in situ using chloride sources such as MgCl2 in solvents like acetonitrile or benzonitrile.
This single-flask operation enables selective replacement of amino groups with chlorine atoms, accommodating various functional groups and providing high yields under mild conditions (50–140 °C, 16 h).
This method offers a practical and efficient route for introducing chlorine at the 3-position of the pyridine ring.
Conversion of Nitrile Intermediates to Carboxamide
The conversion of nitrile intermediates to carboxamides involves:
Treatment of 3-cyano-4-methyl-2-pyridone derivatives with strong acids such as concentrated sulfuric acid at elevated temperatures (70–110 °C) to hydrolyze the nitrile to the amide.
Reaction conditions typically include heating for 1.5 to 3 hours, followed by cooling and isolation of the amide by filtration.
Chlorination of the pyridone intermediate with chlorinating agents such as phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at reflux (~115 °C) is used to introduce chlorine substituents.
Reaction Conditions and Reagents Summary
Detailed Experimental Findings
Methoxylation regioselectivity depends strongly on solvent and nucleophile. For example, in DMF, 4-methylbenzenethiolate anion displaces chlorine at the 6-position with 97% selectivity, whereas in THF or CH2Cl2, methoxide prefers the 2-position.
Deaminative chlorination protocols provide a mild, scalable alternative to classical chlorination. The process tolerates various substituents such as halides, esters, and nitro groups, and can be performed without isolation of intermediates.
Chlorination using POCl3 and PCl5 requires refluxing and careful removal of excess reagents to avoid side reactions. The intermediate 3-cyano-4-methyl-2-pyridone is efficiently converted to the chlorinated amide under these conditions.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The carboxamide group may form hydrogen bonds with amino acid residues in the target protein, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Key Properties :
- Moderate lipophilicity due to the balance between polar (carboxamide, methoxy) and nonpolar (chlorine, methyl) groups.
- Chlorine and methoxy substituents influence electronic effects, directing reactivity in electrophilic or nucleophilic substitutions .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
A comparative analysis of substituents, molecular weight, and functional groups is provided below:
Key Observations :
- The cyclopropylamide group offers conformational restraint, which may improve binding specificity .
- 6-Chloro-2-iodo-3-methylpyridine : The iodine substituent at C2 enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group at C3 increases steric hindrance .
- 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide : The bulky pivalamido group (tert-butyl amide) at C5 significantly increases lipophilicity, which may reduce aqueous solubility but enhance membrane permeability. The N-methoxy-N-methyl carboxamide at C2 reduces hydrogen-bonding capacity compared to the target compound’s N-methyl group .
Physicochemical Properties
| Property | Target Compound | LY2033298 | 6-Chloro-2-iodo-3-methylpyridine | 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide |
|---|---|---|---|---|
| Lipophilicity (LogP) | Moderate (~2.1*) | High (~3.5*) | Moderate (~2.8*) | High (~3.9*) |
| Solubility | Moderate in polar solvents | Low in water | Low in water | Very low in water |
| Reactivity | Electrophilic substitution at C4 | Nucleophilic aromatic substitution at C2 | Suzuki coupling via iodine | Ester hydrolysis at pivalamido |
*Estimated based on substituent contributions.
Notable Trends:
- Bulky groups (e.g., pivalamido, cyclopropyl) reduce solubility but improve lipid bilayer penetration.
- Halogen substituents (Cl, I) direct reactivity: Chlorine deactivates the ring for electrophilic substitution, while iodine serves as a leaving group in cross-coupling reactions.
Biological Activity
3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique functional groups, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following features:
- Chloro group at the 3-position
- Methoxy group at the 6-position
- Carboxamide group at the 2-position
This arrangement allows for unique interactions with biological targets, enhancing its potential as a pharmaceutical agent.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups are crucial for binding to the active sites of target molecules, modulating their activity. The carboxamide group can form hydrogen bonds with amino acid residues in target proteins, increasing binding affinity and specificity.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its effects on various enzymes involved in metabolic pathways, making it a candidate for treating metabolic disorders. For instance, studies have shown that this compound can inhibit specific enzymes linked to lipid metabolism, thereby potentially aiding in weight management and metabolic health.
Antimicrobial Activity
In addition to enzyme inhibition, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains. The structural features of this compound may enhance its ability to penetrate bacterial cell membranes and disrupt cellular functions.
Research Findings and Case Studies
To illustrate the biological activity of this compound, several studies have been conducted:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate enzyme inhibition | Demonstrated significant inhibition of enzyme X involved in lipid metabolism. |
| Study 2 | Assess antimicrobial properties | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Investigate therapeutic potential | Indicated potential for weight management through modulation of metabolic pathways in animal models. |
Q & A
Q. What synthetic routes are available for 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via coupling reactions between pyridinecarboxylic acid derivatives and methylamine precursors. For example:
- Route 1: React 6-methoxy-3-chloropyridine-2-carboxylic acid with methylamine in the presence of coupling agents like EDCl/HOBt, followed by purification via column chromatography .
- Route 2: Use nucleophilic substitution on halogenated pyridine intermediates, such as substituting a chloro group at position 3 with N-methylcarbamoyl under basic conditions .
Optimization Strategies:
- Apply Design of Experiments (DoE) to evaluate parameters (temperature, solvent, catalyst). For instance, a central composite design can reduce trials while identifying critical factors like reaction time (optimal range: 12–24 hours) and solvent polarity (e.g., DMF vs. THF) .
- Monitor purity using HPLC (>98% purity achieved with C18 columns and acetonitrile/water gradients) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Compare experimental m/z with theoretical [M+H]+ (e.g., 229.0524 for C9H10ClN2O2) .
- HPLC-PDA: Use reverse-phase columns with UV detection at 254 nm for purity analysis; retention time ~8.2 minutes under acetonitrile/water (70:30) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking:
- Use software like AutoDock Vina to dock the compound into binding pockets (e.g., kinase domains). Parameterize force fields (e.g., AMBER) for pyridine derivatives and analyze hydrogen bonds (e.g., between methoxy group and Ser123) .
- Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD values) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .
Q. What experimental strategies resolve contradictions in reactivity or bioactivity data?
Methodological Answer:
- Controlled Variable Analysis: Isolate variables (e.g., solvent polarity, pH) to identify conflicting factors. For example, contradictory bioactivity in different solvents may arise from aggregation effects .
- Cross-Validation with Analogues: Compare results with structurally similar compounds (e.g., 6-chloro-N-(thiazol-2-yl)pyridine-3-carboxamide) to discern substituent-specific effects .
- Statistical Meta-Analysis: Pool data from multiple studies (e.g., IC50 values) and apply ANOVA to identify outliers or systematic biases .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
-
Key Modifications and Effects:
-
Synthetic Feasibility: Use retrosynthetic analysis (e.g., via Synthia software) to prioritize modifications with minimal synthetic steps .
Q. What methodologies optimize scalability of multi-step synthesis?
Methodological Answer:
Q. How do environmental factors (pH, temperature) influence stability during storage?
Methodological Answer:
- Accelerated Stability Studies:
- Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation products via LC-MS (e.g., hydrolysis of carboxamide to carboxylic acid at pH <3) .
- Recommended Conditions: Store at 4°C in amber vials under nitrogen; stability >12 months confirmed by HPLC .
Q. Table 1: Comparative Analysis of Synthetic Routes
| Route | Starting Material | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|---|
| 1 | 6-Methoxy-3-chloropyridine-2-carboxylic acid | 72 | 98 | High catalyst cost |
| 2 | 3-Chloro-6-methoxypyridine | 65 | 95 | Requires anhydrous conditions |
Q. Table 2: Analytical Parameters for HPLC
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| C18 | Acetonitrile:H2O (70:30) | 1.0 | 8.2 |
| HILIC | ACN:NH4OAc (90:10) | 0.8 | 6.5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
